molecular formula C13H12N2O2 B187559 4-Methoxy-N-pyridin-3-yl-benzamide CAS No. 14547-78-5

4-Methoxy-N-pyridin-3-yl-benzamide

Cat. No.: B187559
CAS No.: 14547-78-5
M. Wt: 228.25 g/mol
InChI Key: UZFNEWHJUPYYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-pyridin-3-yl-benzamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. Its molecular structure, featuring a benzamide core linked to a pyridine ring, is a key pharmacophore in the development of ligands for central nervous system targets. This scaffold is extensively investigated for its potential multi-target activity in complex neurodegenerative diseases like Alzheimer's disease (AD) . Compounds with similar structural motifs have been designed and evaluated as cholinesterase inhibitors, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Inhibiting these enzymes is a validated strategy to ameliorate cholinergic deficit, a key pathological feature of AD, and some inhibitors also demonstrate secondary anti-aggregation effects on amyloid-β peptides, another hallmark of the disease . The pyridine and benzamide fragments in the structure are known to enable critical interactions, such as π-π stacking and hydrogen bonding, within the enzymatic gorge of cholinesterases . Researchers value this chemotype for developing multifunctional agents. Beyond cholinesterase inhibition, the structure holds potential for metal chelation, which could address metal ion dyshomeostasis and oxidative stress associated with neurodegeneration . Furthermore, closely related benzamide derivatives are explored as tools for studying other neurological targets, including δ-subunit-containing GABA A receptors, which mediate tonic inhibition and are implicated in various brain disorders . As a building block in drug discovery, this compound provides a versatile core for structure-activity relationship (SAR) studies and further functionalization to optimize potency, selectivity, and blood-brain barrier permeability. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

14547-78-5

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

4-methoxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C13H12N2O2/c1-17-12-6-4-10(5-7-12)13(16)15-11-3-2-8-14-9-11/h2-9H,1H3,(H,15,16)

InChI Key

UZFNEWHJUPYYSZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2

Other CAS No.

14547-78-5

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity:
Research indicates that derivatives of benzamide, including 4-methoxy-N-pyridin-3-yl-benzamide, exhibit antiviral properties. Studies have highlighted their effectiveness against viruses such as Ebola and Marburg. Specifically, compounds within this class have been shown to inhibit viral entry into host cells, making them candidates for further development in antiviral therapies .

2. Neuropharmacology:
The compound has also been evaluated for its potential as a brain-penetrant PET ligand selective for specific GABA receptors. This application is particularly relevant in neuropharmacology, where understanding receptor interactions can lead to advancements in treatments for neurological disorders .

3. Antibacterial and Anti-inflammatory Properties:
Amides like this compound are known to possess antibacterial and anti-inflammatory activities. The structural characteristics of amides contribute to their ability to interact with biological targets effectively, which has been demonstrated in various studies focusing on their pharmacological profiles .

Case Studies

Case Study 1: Antiviral Efficacy
In a study assessing the efficacy of various benzamide derivatives against Ebola virus, this compound was included in a broader screening of compounds. Results indicated that certain structural modifications enhanced its potency against viral entry mechanisms .

Case Study 2: Neuroimaging Applications
A novel application of this compound was explored in neuroimaging research where it was used as a radiolabeled ligand for PET scans. This study demonstrated that the compound could selectively bind to GABA receptors in the brain, providing insights into its potential utility in diagnosing neurological conditions .

Comparative Analysis of Related Compounds

The following table summarizes key findings related to this compound and its analogs:

Compound NameBiological ActivityReference
This compoundAntiviral (Ebola)
[11C]4-Methoxy-N-(2-thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamideNeuroimaging (GABA receptor)
4-(Aminomethyl)benzamide derivativesAntifilovirus
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamideAntibacterial/Anti-inflammatory

Comparison with Similar Compounds

Structural Analogs and Their Modifications

The following table summarizes key structural analogs, their modifications, and properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Synthesis & Yield (%) Notable Properties
4-Methoxy-N-(6-methoxypyridin-3-yl)benzamide (3k) C₁₄H₁₃N₂O₃ 257.27 Additional methoxy on pyridine ring 52% (Ni-catalyzed reductive aminocarbonylation) Brown amorphous solid; moderate yield
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate C₁₅H₁₃F₃N₂O₂·H₂O 328.29 Trifluoromethyl (-CF₃) on benzene ring; pyridin-4-ylmethyl group Column chromatography purification High crystallinity (mp: 485 K); extensive H-bonding and π-π stacking
4-((7-Methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide C₂₃H₁₈N₂O₅ 402.40 Chromenone moiety linked via oxygen Not reported Higher molecular weight; potential enhanced pharmacological activity
4-Methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide C₂₂H₂₀N₆O₂ 408.44 Pyridazine and pyrazole heterocycles Not reported Increased structural complexity; possible improved target specificity
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide C₂₀H₁₈N₂O 302.37 Methyl substitution on benzene ring; pyridin-4-ylmethyl group Not reported Altered lipophilicity; potential for varied pharmacokinetics

Crystallographic and Physicochemical Properties

  • Trifluoromethyl Analog :
    • Crystal System: Triclinic, space group P1.
    • Dihedral Angle: 74.97° between benzene and pyridine rings.
    • Hydrogen Bonding: N–H⋯O, O–H⋯O, and O–H⋯N interactions form a ladder-type network.
    • π-π Stacking: Centroid distances of 3.7150 Å and 3.7857 Å.
  • Parent Compound: No crystallographic data provided, suggesting less emphasis on solid-state characterization.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Methoxy-N-pyridin-3-yl-benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a multi-step process, starting with coupling 4-methoxybenzoic acid derivatives with 3-aminopyridine via amidation. Key steps include activating the carboxylic acid (e.g., using DCC/DMAP coupling agents) and optimizing reaction parameters (e.g., solvent choice, temperature, and catalyst). For purity ≥95%, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
  • Analytical Validation : Confirm structure using 1H^1H-NMR (δ 8.3–8.5 ppm for pyridine protons) and 13C^{13}C-NMR (amide carbonyl ~165 ppm) .

Q. How can researchers validate the molecular structure and purity of this compound?

  • Techniques :

  • NMR Spectroscopy : Assign peaks for methoxy (δ ~3.8 ppm), aromatic protons, and amide protons.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 243.1.
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Approach : Screen for neuroprotective or enzyme-modulating activity using:

  • In vitro assays : Neuronal cell viability (e.g., SH-SY5Y cells under oxidative stress).
  • Enzyme inhibition : Kinase or phosphatase targets (IC50_{50} determination via fluorescence-based assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Strategy :

  • Dose-response curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects.
  • Statistical analysis : Use ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to validate significance thresholds (p < 0.05) .
    • Mechanistic follow-up : Perform target engagement studies (e.g., SPR or thermal shift assays) to confirm binding affinities .

Q. What computational methods support the rational design of derivatives with enhanced potency?

  • Tools :

  • Molecular docking (AutoDock Vina) : Model interactions with targets like kinases (PDB: 3HKC) to prioritize substituents at the methoxy or pyridine positions.
  • QSAR models : Corrogate electronic (Hammett σ) and steric (Taft ES) parameters with bioactivity data .

Q. How can low yields during scale-up synthesis be addressed?

  • Optimization :

  • Solvent selection : Replace polar aprotic solvents (DMF) with toluene/ethanol mixtures to reduce side reactions.
  • Catalyst screening : Test Pd/C or CuI for coupling steps to improve efficiency.
  • Process monitoring : Use in-situ FTIR to track intermediate formation .

Q. What strategies are effective for elucidating the compound’s mechanism of action in neuroprotection?

  • Experimental design :

  • Pathway analysis : Transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., BDNF, NRF2).
  • Protein interaction studies : Co-IP/MS to map binding partners in neuronal lysates .

Data Analysis and Reproducibility

Q. How should researchers handle batch-to-batch variability in biological activity?

  • Mitigation :

  • Strict QC : Enforce HPLC purity thresholds (>98%) and NMR consistency.
  • Standardized assays : Use internal controls (e.g., reference inhibitors) in each experiment .

Q. What statistical frameworks are recommended for analyzing dose-dependent effects?

  • Approach :

  • Nonlinear regression (GraphPad Prism) : Fit data to sigmoidal curves (Hill slope = 1) for EC50_{50}/IC50_{50} determination.
  • Bootstrap resampling : Estimate confidence intervals for potency metrics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.